molecular formula C9H15BN2O3 B13900970 (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid

(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid

Cat. No.: B13900970
M. Wt: 210.04 g/mol
InChI Key: MXMRICMYZQFTRB-UHFFFAOYSA-N
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Description

(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a (2-methoxyethyl)(methyl)amino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid typically involves the introduction of the boronic acid group to the pyridine ring. One common method is the borylation of a pyridine derivative using a boron reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-((2-Methoxyethyl)(methyl)amino)pyridin-4-yl)boronic acid lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the (2-methoxyethyl)(methyl)amino group enhances its solubility and allows for unique interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H15BN2O3

Molecular Weight

210.04 g/mol

IUPAC Name

[2-[2-methoxyethyl(methyl)amino]pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H15BN2O3/c1-12(5-6-15-2)9-7-8(10(13)14)3-4-11-9/h3-4,7,13-14H,5-6H2,1-2H3

InChI Key

MXMRICMYZQFTRB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N(C)CCOC)(O)O

Origin of Product

United States

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